[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one
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Overview
Description
[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxazole ring fused to a naphthyridine system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired heterocyclic system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted oxazolo-naphthyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, [1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[1,3]Oxazolo[4,5-b]pyridine-2-thione: Similar in structure but contains a sulfur atom.
[1,3]Oxazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a naphthyridine ring.
Uniqueness
[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one is unique due to its specific ring fusion and the presence of both oxazole and naphthyridine systems. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
59851-77-3 |
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Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[4,5-c][1,6]naphthyridin-2-one |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-7-4-11-6-1-2-10-3-5(6)8(7)14-9/h1-4H,(H,12,13) |
InChI Key |
AZUMLDCKNIOCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C3C(=CN=C21)NC(=O)O3 |
Origin of Product |
United States |
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